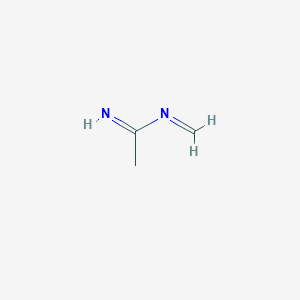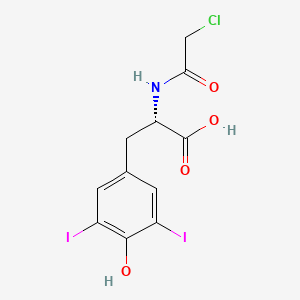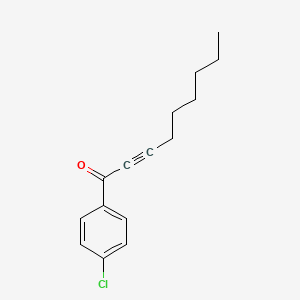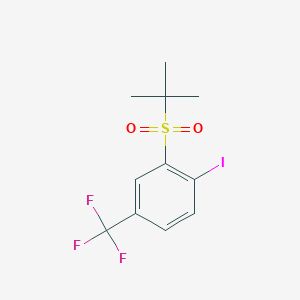
1-Iodo-2-(2-methylpropane-2-sulfonyl)-4-(trifluoromethyl)benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Iodo-2-(2-methylpropane-2-sulfonyl)-4-(trifluoromethyl)benzene is an organic compound that features a benzene ring substituted with iodine, a sulfonyl group, and a trifluoromethyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-Iodo-2-(2-methylpropane-2-sulfonyl)-4-(trifluoromethyl)benzene typically involves multi-step organic reactions. One possible route could involve:
Starting Material: A benzene derivative with appropriate substituents.
Iodination: Introduction of the iodine atom using reagents like iodine (I2) and a suitable oxidizing agent.
Sulfonylation: Introduction of the sulfonyl group using reagents like sulfonyl chlorides in the presence of a base.
Trifluoromethylation: Introduction of the trifluoromethyl group using reagents like trifluoromethyl iodide (CF3I) or other trifluoromethylating agents.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques like recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
1-Iodo-2-(2-methylpropane-2-sulfonyl)-4-(trifluoromethyl)benzene can undergo various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles in nucleophilic substitution reactions.
Oxidation and Reduction: The sulfonyl group can participate in redox reactions under appropriate conditions.
Coupling Reactions: The compound can undergo coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide (NaN3) or potassium cyanide (KCN) in polar aprotic solvents.
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Coupling Reactions: Palladium catalysts and appropriate ligands under inert atmosphere.
Major Products Formed
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, nucleophilic substitution could yield azido or cyano derivatives, while coupling reactions could produce biaryl compounds.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block in organic synthesis and in the development of new materials.
Biology: Potential use in the synthesis of biologically active molecules or as a probe in biochemical studies.
Medicine: Could be explored for its potential pharmacological properties or as an intermediate in drug synthesis.
Industry: Used in the production of specialty chemicals and advanced materials.
Wirkmechanismus
The mechanism of action of 1-Iodo-2-(2-methylpropane-2-sulfonyl)-4-(trifluoromethyl)benzene would depend on its specific application
Electrophilic and Nucleophilic Interactions: Due to the presence of iodine and sulfonyl groups.
Hydrophobic Interactions: Due to the trifluoromethyl group.
Formation of Reactive Intermediates: That can participate in further chemical transformations.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-Iodo-4-(trifluoromethyl)benzene: Lacks the sulfonyl group.
2-(2-Methylpropane-2-sulfonyl)-4-(trifluoromethyl)benzene: Lacks the iodine atom.
1-Iodo-2-(2-methylpropane-2-sulfonyl)benzene: Lacks the trifluoromethyl group.
Uniqueness
1-Iodo-2-(2-methylpropane-2-sulfonyl)-4-(trifluoromethyl)benzene is unique due to the combination of iodine, sulfonyl, and trifluoromethyl groups on the benzene ring
Eigenschaften
CAS-Nummer |
649721-48-2 |
|---|---|
Molekularformel |
C11H12F3IO2S |
Molekulargewicht |
392.18 g/mol |
IUPAC-Name |
2-tert-butylsulfonyl-1-iodo-4-(trifluoromethyl)benzene |
InChI |
InChI=1S/C11H12F3IO2S/c1-10(2,3)18(16,17)9-6-7(11(12,13)14)4-5-8(9)15/h4-6H,1-3H3 |
InChI-Schlüssel |
LKFGITPGHKCKKD-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)S(=O)(=O)C1=C(C=CC(=C1)C(F)(F)F)I |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![({4-[4-(Phenylsulfanyl)benzoyl]phenyl}sulfanyl)acetic acid](/img/structure/B12592421.png)
![3-[12-(5-oxo-4H-1,2,4-oxadiazol-3-yl)dodecyl]-4H-1,2,4-oxadiazol-5-one](/img/structure/B12592428.png)

![2-{[2-(4-Fluorophenyl)-8-methyl-4-quinazolinyl]sulfanyl}-N-(2-methoxyethyl)acetamide](/img/structure/B12592439.png)
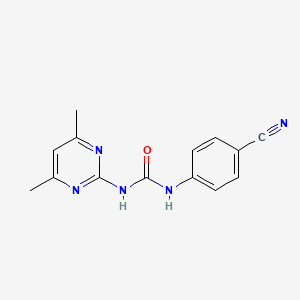

![6-{[(5-Chloro-2-fluorophenyl)methyl]sulfanyl}-3,7-dihydro-2H-purin-2-one](/img/structure/B12592462.png)
![Pyrrolidine, 1-[[5-(3-ethoxyphenyl)-3-pyridinyl]carbonyl]-2-methyl-](/img/structure/B12592466.png)
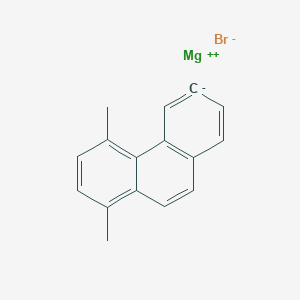
![3-[2-(4-Bromophenyl)hydrazinylidene]-1-phenylquinoline-2,4(1H,3H)-dione](/img/structure/B12592497.png)
